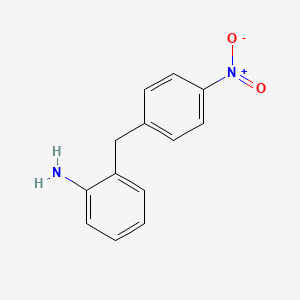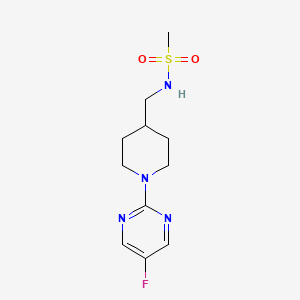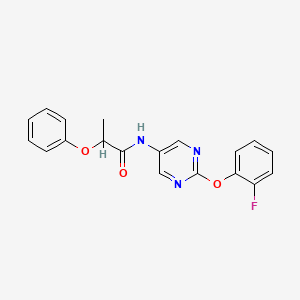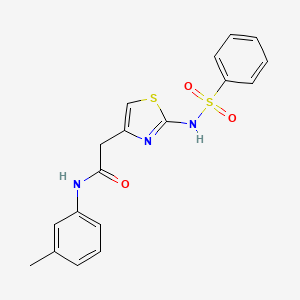
2-(4-Nitrobenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrobenzyl)aniline is an organic compound characterized by the presence of a nitro group attached to a benzyl group, which is further connected to an aniline moiety
Wirkmechanismus
Target of Action
Similar compounds such as nitrobenzene and its derivatives are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
The mode of action of 2-(4-Nitrobenzyl)aniline involves a series of chemical reactions. The compound is likely to undergo reduction reactions, similar to other nitroaromatic compounds . This process involves the conversion of the nitro group to an amine group, which can further interact with its targets .
Biochemical Pathways
For instance, they can disrupt the normal functioning of enzymes and proteins, leading to altered cellular processes .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .
Result of Action
The reduction of the nitro group to an amine group can lead to various changes at the molecular level, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
It is known that nitro group-containing compounds, like 2-(4-Nitrobenzyl)aniline, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitro group-containing compounds are known to have potential antitumor activities on diverse cancer cell models
Molecular Mechanism
It is known that nitro group-containing compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the yield of anilines released from 4-nitrobenzyl carbamates, following nitro group reduction, decreases over time
Dosage Effects in Animal Models
It is known that nitro group-containing compounds can have toxic effects at high doses
Metabolic Pathways
It is known that nitro group-containing compounds can be involved in various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrobenzyl)aniline typically involves a multi-step process. One common method includes the nitration of benzyl chloride to form 4-nitrobenzyl chloride, followed by a nucleophilic substitution reaction with aniline. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and specific reaction conditions are often employed to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Nitrobenzyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products:
Reduction: 2-(4-Aminobenzyl)aniline.
Substitution: Various halogenated derivatives depending on the halogen used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrobenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitroreductases.
Medicine: Investigated for its potential use in drug development, especially in the design of prodrugs that can be activated by specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
4-Nitroaniline: Similar structure but lacks the benzyl group.
2-Nitroaniline: Nitro group positioned differently on the aniline ring.
4-Nitrobenzylamine: Similar to 2-(4-Nitrobenzyl)aniline but lacks the aniline moiety.
Uniqueness: Its ability to undergo specific reduction and substitution reactions makes it valuable in synthetic chemistry and pharmaceutical research .
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)15(16)17/h1-8H,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDJACFNUNPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide](/img/structure/B2707521.png)
![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)

![5,6-dimethyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide](/img/structure/B2707524.png)

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)
![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)


![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)
![N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2707540.png)
![prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2707542.png)
